molecular formula C15H17F2N3O2S B2387169 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide CAS No. 1448078-46-3

3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Cat. No. B2387169
CAS RN: 1448078-46-3
M. Wt: 341.38
InChI Key: BXSGVQRCQOHWJE-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide core, which is substituted with a difluoro group and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole and benzenesulfonamide moieties, as well as the difluoro substituent . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indazole and benzenesulfonamide moieties, as well as the difluoro substituent, would likely confer specific properties to the molecule .

Safety and Hazards

Without specific experimental data, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

Future research on this compound could focus on elucidating its synthesis, reactivity, and potential biological activities. It could also involve studying its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

3,4-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-12(16)13(17)8-10/h6-8,18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSGVQRCQOHWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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